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Compound of Interest

Compound Name: Tyk2-IN-20

Cat. No.: B15571024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two tyrosine kinase 2 (TYK2) inhibitors:

deucravacitinib (BMS-986165), a first-in-class, approved allosteric inhibitor, and Tyk2-IN-20, a

potent research compound. This comparison focuses on their biochemical and cellular

activities, selectivity, and available efficacy data to assist researchers in understanding their

distinct profiles.

Introduction
TYK2 is a member of the Janus kinase (JAK) family and a key mediator of signaling for

cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis

of various immune-mediated diseases.[1][2] Selective inhibition of TYK2 is a promising

therapeutic strategy. Deucravacitinib and Tyk2-IN-20 represent two distinct approaches to

TYK2 inhibition, with differences in their selectivity and mechanism of action.

Deucravacitinib is a highly selective, allosteric inhibitor that binds to the regulatory

pseudokinase (JH2) domain of TYK2.[3][4] This unique mechanism leads to a highly selective

inhibition of TYK2 with minimal effects on other JAK family members.[4] In contrast, Tyk2-IN-20
is a potent TYK2 inhibitor that also shows activity against other JAK kinases, suggesting a

different selectivity profile.
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The inhibitory activities of deucravacitinib and Tyk2-IN-20 have been characterized in various

biochemical and cellular assays. Deucravacitinib demonstrates high potency and selectivity for

TYK2, while Tyk2-IN-20, though a potent TYK2 inhibitor, also inhibits other JAK family

members at higher concentrations.

Inhibitor Assay Type Target IC50 Reference

Deucravacitinib

(BMS-986165)

Biochemical

(Probe

Displacement)

TYK2 (JH2) 0.2 nM [5]

Cellular (IL-12/IL-

23 signaling)
TYK2-dependent 2-19 nM [5]

Cellular (Human

Whole Blood, IL-

12 induced IFN-

γ)

TYK2/JAK2 2.1 nM [5]

Cellular (Human

Whole Blood, IL-

2 induced

pSTAT5)

JAK1/JAK3 >10,000 nM [5]

Cellular (Human

Whole Blood,

TPO induced

pSTAT3)

JAK2 >10,000 nM [5]

Tyk2-IN-20 Biochemical TYK2 <5 nM

Biochemical JAK1 <100 nM

Biochemical JAK2 <100 nM

Biochemical JAK3 <100 nM

Note: Data for Tyk2-IN-20 is limited to biochemical IC50 values. Further cellular and in vivo

data are not publicly available.
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Signaling Pathway and Mechanism of Action
Deucravacitinib's allosteric inhibition of the TYK2 pseudokinase domain is a key differentiator.

This mechanism locks the kinase in an inactive conformation, preventing downstream

signaling. The diagram below illustrates the TYK2 signaling pathway and the point of inhibition

by a selective allosteric inhibitor like deucravacitinib.
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Caption: TYK2 signaling pathway and the allosteric inhibition by deucravacitinib.
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Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are representative protocols for key assays used to characterize TYK2

inhibitors.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced during a kinase reaction, which is

proportional to the enzyme's activity.

Materials:

Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes

Substrate peptide (e.g., poly-Glu,Tyr 4:1)

ATP

Kinase assay buffer

Test compounds (Deucravacitinib, Tyk2-IN-20) serially diluted in DMSO

ADP-Glo™ Kinase Assay Kit

Procedure:

Add test compounds to the wells of a microplate.

Add a mixture of the respective kinase and substrate to the wells.

Incubate to allow for inhibitor binding.

Initiate the kinase reaction by adding ATP.

Incubate at 30°C.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent

and a luminometer.
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Calculate IC50 values by plotting percent inhibition against inhibitor concentration.

Cellular Phospho-STAT Assay
This assay assesses the ability of an inhibitor to block cytokine-induced phosphorylation of

STAT proteins in a cellular context.

Materials:

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line

Cell culture medium

Cytokines: IL-12 (for TYK2/JAK2), IFN-α (for TYK2/JAK1), IL-2 (for JAK1/JAK3), TPO (for

JAK2)

Test compounds

Fixation and permeabilization buffers

Fluorochrome-conjugated anti-phospho-STAT antibodies

Flow cytometer

Procedure:

Pre-incubate cells with serially diluted test compounds.

Stimulate the cells with a specific cytokine to induce STAT phosphorylation.

Fix and permeabilize the cells.

Stain with an anti-phospho-STAT antibody.

Analyze the level of STAT phosphorylation by flow cytometry.

Determine the IC50 values for the inhibition of STAT phosphorylation.
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Caption: General workflow for a cellular phospho-STAT assay.

In Vivo Efficacy
Deucravacitinib
Deucravacitinib has demonstrated significant efficacy in clinical trials for moderate-to-severe

plaque psoriasis.[1] In the pivotal POETYK PSO-1 and PSO-2 trials, deucravacitinib was

superior to both placebo and apremilast in achieving primary endpoints of PASI 75 and sPGA

0/1 at week 16.[1]

Trial
Treatment
Group

PASI 75 at
Week 16

sPGA 0/1 at
Week 16

Reference

POETYK PSO-1
Deucravacitinib 6

mg QD
58.4% 53.6% [1]

Placebo 12.7% 7.2% [1]

Apremilast 30

mg BID
35.1% 32.1% [1]

POETYK PSO-2
Deucravacitinib 6

mg QD
53.0% 49.5% [1]

Placebo 9.4% 8.6% [1]

Apremilast 30

mg BID
39.8% 33.9% [1]

Tyk2-IN-20
As of the current date, there is no publicly available in vivo efficacy data for Tyk2-IN-20.
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Conclusion
Deucravacitinib and Tyk2-IN-20 are both potent inhibitors of TYK2, but they exhibit different

selectivity profiles. Deucravacitinib's allosteric mechanism of action confers high selectivity for

TYK2 over other JAK kinases, which has translated to a favorable efficacy and safety profile in

clinical trials for psoriasis.[1][4] Tyk2-IN-20 is a potent biochemical inhibitor of TYK2 but also

inhibits other JAKs at nanomolar concentrations, suggesting it is less selective.

The lack of comprehensive cellular and in vivo data for Tyk2-IN-20 limits a direct comparison of

their therapeutic potential. For researchers in drug development, deucravacitinib serves as a

benchmark for a highly selective, allosteric TYK2 inhibitor. The profile of Tyk2-IN-20 may be of

interest for studies where broader JAK family inhibition in addition to potent TYK2 inhibition is

desired or for further optimization to improve its selectivity. Further studies on Tyk2-IN-20 are

required to fully elucidate its therapeutic potential and comparative efficacy against selective

inhibitors like deucravacitinib.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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